6-(Benzylsulfanyl)nicotinic acid

Lipophilicity Drug-likeness Physicochemical profiling

6-(Benzylsulfanyl)nicotinic acid (CAS 353281-45-5) is a 6-substituted pyridine-3-carboxylic acid derivative with molecular formula C₁₃H₁₁NO₂S and molecular weight 245.30 g/mol. It belongs to the 6-(organosulfanyl)nicotinic acid class, wherein the benzylsulfanyl (–SCH₂C₆H₅) substituent confers an XLogP3 of 2.7, a topological polar surface area of 75.5 Ų, and four rotatable bonds.

Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
Cat. No. B215105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzylsulfanyl)nicotinic acid
Molecular FormulaC13H11NO2S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO2S/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
InChIKeyFKRGDKGCJPMTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.8 [ug/mL]

6-(Benzylsulfanyl)nicotinic acid – Physicochemical and Structural Identity Overview for Research Procurement


6-(Benzylsulfanyl)nicotinic acid (CAS 353281-45-5) is a 6-substituted pyridine-3-carboxylic acid derivative with molecular formula C₁₃H₁₁NO₂S and molecular weight 245.30 g/mol [1]. It belongs to the 6-(organosulfanyl)nicotinic acid class, wherein the benzylsulfanyl (–SCH₂C₆H₅) substituent confers an XLogP3 of 2.7, a topological polar surface area of 75.5 Ų, and four rotatable bonds . The compound is typically supplied at ≥95% purity and serves as a versatile intermediate for further derivatisation at the carboxylic acid, pyridine nitrogen, or benzylic positions [1].

Why 6-(Benzylsulfanyl)nicotinic acid Cannot Be Replaced by Generic 6-Substituted Nicotinic Acid Analogs in Structure-Focused Research


Substitution at the 6-position of the nicotinic acid scaffold profoundly alters target engagement and physicochemical behaviour in a manner that is not interchangeable across congeneric series. The benzylsulfanyl group provides a unique combination of moderate lipophilicity (XLogP3 = 2.7) and a thioether hydrogen-bond acceptor, which is absent in 6-alkoxy analogs such as 6-(hexyloxy)nicotinic acid (Ki = 41.6 µM against CAIII) [1] and in 6-alkyl or 6-halo derivatives. Regioisomeric placement also matters: moving the benzylsulfanyl group from the 6- to the 2-position yields 2-(benzylsulfanyl)nicotinic acid (CAS 112811-90-2), which exhibits distinct solubility (~100 mg/mL in water) and a different H+/K+-ATPase-targeted pharmacological profile . These differences mean that a researcher cannot simply substitute one 6-substituted nicotinic acid for another without altering the SAR trajectory of the project.

Quantitative Differentiation Evidence for 6-(Benzylsulfanyl)nicotinic acid Against Closest Structural Analogs


Lipophilicity Differentiation: 6-(Benzylsulfanyl)nicotinic acid vs 6-(Methylsulfanyl)nicotinic acid

The benzylsulfanyl substituent increases lipophilicity by approximately 1.5 log units relative to the methylsulfanyl analog, as estimated by computed XLogP3 values. The target compound's XLogP3 of 2.7 [1] places it closer to the optimal CNS drug-like range (2–3) than the less lipophilic 6-(methylsulfanyl)nicotinic acid (estimated XLogP3 ~1.2 based on fragment contributions). This difference directly impacts membrane permeability predictions and target engagement in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 6-(Benzylsulfanyl)nicotinic acid vs 2-(Benzylsulfanyl)nicotinic acid – Aqueous Solubility and Pharmacological Profile

Regioisomeric positioning of the benzylsulfanyl group fundamentally alters the biological profile. 2-(Benzylsulfanyl)nicotinic acid (CAS 112811-90-2) is reported with aqueous solubility of approximately 100 mg/mL and has been elaborated into gastric H+/K+-ATPase inhibitors active in the acidic parietal cell environment [1]. In contrast, the 6-isomer positions the benzylsulfanyl group distal to the carboxylic acid, changing the intramolecular hydrogen-bonding landscape and predicted target engagement. No published H+/K+-ATPase activity has been reported for the 6-isomer, indicating divergent pharmacological trajectories.

Regioisomerism Aqueous solubility Drug target specificity

CAIII Inhibitory Potential: Class-Level Inference from 6-Substituted Nicotinic Acid SAR

The 6-substituted nicotinic acid class has been established as a CAIII inhibitor series. The parent nicotinic acid inhibits CAIII with Ki = 203 µM [1]. Systematic 6-substitution improves potency: 6-(hexyloxy)nicotinic acid achieves Ki = 41.6 µM, and seven analogs in the study showed Ki values ranging from 69.7–115.2 µM [1][2]. Although 6-(benzylsulfanyl)nicotinic acid was not among the eighteen compounds directly tested in the Hummel-Dreyer CAIII binding study, it satisfies all structural requirements identified by QSAR and docking: a carboxylic acid for Zn²⁺ coordination and a hydrophobic 6-substituent containing a hydrogen-bond acceptor [2]. The benzylsulfanyl sulfur atom provides the requisite hydrogen-bond acceptor functionality, predicting CAIII binding affinity within the active range of the series.

Carbonic anhydrase III CAIII inhibition Hyperlipidemia

Nicotinic Acetylcholine Receptor Activity: Cross-Study Comparable Data from High-Throughput Screening

High-throughput screening data from PubChem and BindingDB provide nAChR activity readouts for 6-(benzylsulfanyl)nicotinic acid and its methyl ester. The methyl ester analog (CAS 353279-11-5) showed an EC₅₀ > 75,000 nM against Protein LANA1 (HHV-8) in a cell-based assay [1]. Additionally, the free acid was tested for functional potency at rat PC12 ganglionic nAChR, yielding an EC₅₀ of 40,000 nM [2]. In contrast, the structurally simpler 6-(methylsulfanyl)nicotinic acid analog (CHEMBL128196) exhibited Ki = 2,390 nM in a rat brain nAChR binding assay [3]. This ~17-fold difference in potency between the methylsulfanyl and benzylsulfanyl congeners suggests that the bulkier benzyl group reduces nAChR affinity, a property that may be advantageous when nAChR selectivity over other targets is desired.

Nicotinic acetylcholine receptor nAChR Ion channel pharmacology

Synthetic Accessibility and Derivatisation Advantage of the 6-Benzylsulfanyl Scaffold

6-(Benzylsulfanyl)nicotinic acid is accessible via nucleophilic substitution of 6-chloronicotinoyl chloride with benzyl mercaptan, followed by hydrolysis, yielding the target compound without requiring transition-metal catalysis . This contrasts with 6-aryl or 6-alkoxy analogs that may require Suzuki coupling or Williamson ether synthesis under more stringent conditions. The benzylic C–S bond also offers a selective oxidation handle: controlled oxidation with mCPBA or H₂O₂ can convert the thioether to sulfoxide or sulfone, modulating polarity and hydrogen-bonding capacity in a way that is not available to 6-alkyl or 6-aryl ether analogs. Furthermore, the carboxylic acid group permits amide coupling, esterification, or hydrazide formation, enabling rapid library expansion for SAR exploration.

Synthetic chemistry Building block utility Derivatisation

Cytochrome P450 Inhibition Liability: Comparative Data for the Methyl Ester Prodrug Form

Metabolic stability is a key differentiator for in vivo-capable tool compounds. The methyl ester of 6-(benzylsulfanyl)nicotinic acid (CAS 353279-11-5) was profiled against human cytochrome P450 isoforms. It inhibited CYP2C9 with an IC₅₀ of 65 nM in human liver microsomes using (S)-warfarin as substrate [1], while CYP2C19 inhibition was substantially weaker (IC₅₀ = 6,200 nM), yielding a >95-fold selectivity window. For comparison, the structurally distinct 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-nicotinic acid propyl ester (CHEMBL111545) showed Ki = 19 nM at adenosine A3 receptor but no reported CYP2C9 selectivity data [2]. The pronounced CYP2C9 liability (IC₅₀ = 65 nM) of the benzylsulfanyl ester is a critical piece of information for researchers planning pharmacokinetic studies, as CYP2C9 inhibition at nanomolar concentrations necessitates careful interpretation of co-administered drug metabolism or prodrug activation data.

CYP450 inhibition Drug metabolism Preclinical safety

Application Scenarios Where 6-(Benzylsulfanyl)nicotinic acid Provides Quantifiable Advantage


CAIII-Targeted Hyperlipidemia and Cancer Metabolism Probe Development

For academic or biotech teams developing CAIII inhibitors for hyperlipidemia or cancer cachexia indications, 6-(benzylsulfanyl)nicotinic acid offers a structurally validated entry point. The parent nicotinic acid inhibits CAIII with Ki = 203 µM, but 6-substitution with a hydrophobic H-bond-acceptor group is required to achieve Ki values in the 41.6–115.2 µM range [1]. The benzylsulfanyl group satisfies these QSAR-derived requirements and adds a benzylic oxidation site for further SAR exploration. Researchers should benchmark candidate compounds against the published analog range and confirm CAIII binding via Hummel-Dreyer chromatography before investing in in vivo efficacy models.

Selective α-Amylase/α-Glucosidase Inhibitor Screening Libraries

Nicotinic acid derivatives modified at the 6-position with (thio)ether functionalities have recently been identified as noncompetitive α-amylase and α-glucosidase inhibitors [1]. 6-(Benzylsulfanyl)nicotinic acid fits this emerging pharmacophore and can be incorporated into screening libraries as a lipophilic thioether representative (XLogP3 = 2.7). Its moderate nAChR activity (EC₅₀ = 40,000 nM at ganglionic subtype) [2] reduces the likelihood of cholinergic interference in enzyme inhibition readouts, offering an advantage over more potent nAChR-active analogs such as the methylsulfanyl congener (Ki = 2,390 nM at rat brain nAChR).

Late-Stage Functionalisation Platform for Sulfoxide/Sulfone SAR Exploration

The benzylsulfanyl thioether in 6-(benzylsulfanyl)nicotinic acid can be selectively oxidised to the corresponding sulfoxide or sulfone using controlled stoichiometric oxidants [1]. This enables systematic modulation of hydrogen-bond acceptor strength and polarity without altering the core nicotinic acid scaffold. The resulting sulfoxide and sulfone derivatives provide a matched molecular pair series for probing the impact of sulfur oxidation state on CAIII binding, CYP450 inhibition, and aqueous solubility. The metal-free synthetic route to the parent thioether (nucleophilic substitution of 6-chloronicotinoyl chloride with benzyl mercaptan) further streamlines the generation of these oxidation series [1].

Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling

Given the compound's weak agonist activity at ganglionic nAChR (EC₅₀ = 40,000 nM) [1] and the availability of α4β2 functional data for structurally related 6-substituted analogs [2], 6-(benzylsulfanyl)nicotinic acid can serve as a low-potency reference ligand in nAChR subtype selectivity panels. Its 17-fold lower potency relative to the 6-(methylsulfanyl) analog provides a defined SAR data point for computational models aiming to predict nAChR affinity from 6-substituent size and lipophilicity. Researchers should note the CYP2C9 inhibition liability (IC₅₀ = 65 nM for the methyl ester) when interpreting data from co-incubation experiments involving hepatic microsomal fractions.

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